molecular formula C18H24N4O3S B2842152 2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide CAS No. 923679-12-3

2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide

Cat. No.: B2842152
CAS No.: 923679-12-3
M. Wt: 376.48
InChI Key: MXINAPJNPCBADP-UHFFFAOYSA-N
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Description

This compound is a structurally complex imidazole derivative featuring a hydroxymethyl group at position 5 of the imidazole ring, an ethylcarbamoylmethyl substituent at position 1, and a sulfanyl bridge connecting the imidazole core to an N-(4-ethylphenyl)acetamide moiety.

Properties

IUPAC Name

N-ethyl-2-[2-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3S/c1-3-13-5-7-14(8-6-13)21-17(25)12-26-18-20-9-15(11-23)22(18)10-16(24)19-4-2/h5-9,23H,3-4,10-12H2,1-2H3,(H,19,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXINAPJNPCBADP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2CC(=O)NCC)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the thioether linkage and the amide group. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis or enzymatic catalysis may also be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be employed for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Azides or thioethers.

Scientific Research Applications

2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating diseases.

    Industry: Utilized in the development of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

The following table summarizes key structural and functional differences between the target compound and similar imidazole derivatives:

Compound Structural Features Bioactivity/Application References
Target Compound
2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide
- 5-hydroxymethyl
- 1-ethylcarbamoylmethyl
- Sulfanyl bridge to acetamide
Inferred: Potential antimicrobial/antiparasitic activity based on structural analogs N/A
5-Nitroimidazole Derivatives
(e.g., N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]acetamide)
- 5-nitro group
- Phenylsulfonylmethyl substituent
- Potent antibacterial (Clostridioides difficile)
- Antiparasitic (superior to metronidazole)
Benzoimidazole Sulfonamides
(e.g., N-(4-(1-ethyl-5-(methylsulfonyl)-1H-benzo[d]imidazol-2-yl)phenyl)acetamide)
- Benzoimidazole core
- Methylsulfonyl group
- Anticancer activity (specific targets not detailed)
Cyazofamid
(4-chloro-2-cyano-N,N-dimethyl-5-p-tolylimidazole-1-sulfonamide)
- Chloro, cyano, and tolyl groups
- Sulfonamide linker
- Agricultural fungicide
Razaxaban
(Factor Xa inhibitor with imidazole core)
- Trifluoromethyl pyrazole
- Aminobenzisoxazole P(1) ligand
- Selective Factor Xa inhibition
- Antithrombotic therapy
Chlorophenyl-Methyl Imidazole
(N-(4-(((1-((2-chlorophenyl)methyl)-5-methyl-1H-imidazol-2-yl)amino)sulfonyl)phenyl)acetamide)
- 2-chlorophenylmethyl
- Sulfonamide linkage
Inferred: Possible protease inhibition or antimicrobial activity

Key Structural and Functional Insights:

Substituent Effects on Bioactivity :

  • The 5-nitro group in analogs (e.g., ) is critical for antiparasitic activity, likely due to redox activation in anaerobic pathogens . The target compound lacks this group but includes a 5-hydroxymethyl substituent, which may reduce mutagenicity risks associated with nitro groups while retaining solubility.
  • Sulfonyl/sulfanyl linkages (present in the target compound and ) enhance binding to enzymatic targets (e.g., bacterial nitroreductases or Factor Xa) by mimicking natural substrates .

Pharmacokinetic Considerations :

  • The ethylcarbamoylmethyl group in the target compound may improve metabolic stability compared to methylsulfonyl or nitro-substituted analogs, which are prone to enzymatic reduction or hydrolysis .
  • The 4-ethylphenylacetamide moiety could enhance blood-brain barrier penetration relative to polar sulfonamide derivatives (e.g., cyazofamid) .

Activity Gaps: Unlike razaxaban (), the target compound lacks a heteroaromatic P(1) ligand (e.g., aminobenzisoxazole), which is critical for Factor Xa selectivity. Conversely, its hydroxymethyl group may confer unique interactions with microbial targets.

Biological Activity

The compound 2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide is a complex organic molecule that features an imidazole ring, a phenylacetamide moiety, and a sulfanyl group. Its molecular formula is C16H20N4O3SC_{16}H_{20}N_{4}O_{3}S with a molecular weight of approximately 348.42 g/mol. This compound is primarily utilized in research settings and has not been extensively studied for therapeutic applications.

Structural Features

The unique structural components of this compound suggest potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. The imidazole ring is often associated with antifungal and anticancer properties, while the ethylcarbamoyl group may influence interactions with various biological targets, including enzymes and receptors.

Antifungal and Anticancer Properties

Imidazole derivatives are known for their roles as antifungal agents and potential anticancer drugs. For instance, compounds like Ketoconazole and Clotrimazole have established antifungal properties due to their ability to inhibit ergosterol synthesis in fungal cell membranes. Similarly, imidazole-based compounds have shown promise in targeting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Interaction Studies

Understanding how This compound interacts with biological macromolecules is crucial for assessing its potential efficacy and safety. Interaction studies can be conducted using various techniques:

  • Molecular Docking: This computational method predicts how the compound binds to biological targets such as enzymes or receptors.
  • In Vitro Assays: Laboratory experiments can evaluate the compound's effects on cell viability, proliferation, and apoptosis in cancer cell lines.
  • Enzyme Inhibition Studies: Investigating whether the compound inhibits specific enzymes can provide insights into its mechanism of action.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds can shed light on potential biological activities:

Compound NameStructure FeaturesBiological Activity
NilotinibImidazole derivative with trifluoromethyl groupsAntitumor agent
ImazethapyrPyridine-derived herbicideHerbicidal activity
MefluididePlant growth regulatorSuppresses vegetative growth

The uniqueness of This compound lies in its specific combination of functional groups that may provide distinct biological activities not observed in these other compounds.

Case Studies and Research Findings

Although specific case studies focusing solely on this compound are scarce, research on similar imidazole derivatives supports its potential bioactivity:

  • Anticancer Activity: A study demonstrated that imidazole derivatives could induce apoptosis in various cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins.
  • Antifungal Efficacy: Research indicated that certain imidazole-based compounds effectively inhibited the growth of Candida species by disrupting membrane integrity.
  • Enzyme Interaction: Another study highlighted that imidazole derivatives could act as competitive inhibitors for specific kinases involved in cancer signaling pathways.

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